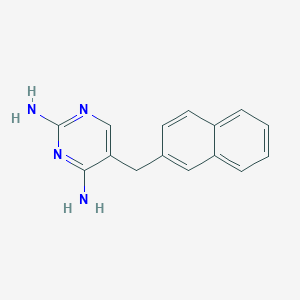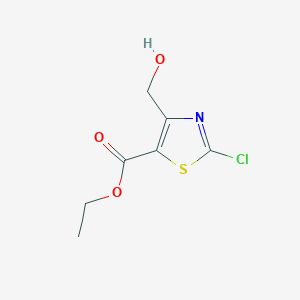
Pinane-3-(methylamine)
Vue d'ensemble
Description
. This compound is characterized by its bicyclic structure, which includes a heptane ring with three methyl groups attached at the 2, 6, and 6 positions, and a methanamine group at the 3 position. It is a derivative of pinane, a bicyclic monoterpene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pinane-3-(methylamine) typically involves the following steps:
Starting Material: The synthesis begins with pinane, which is a naturally occurring compound found in essential oils.
Functional Group Introduction:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Pinane-3-(methylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Pinane-3-(methylamine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pinane-3-(methylamine) involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: This compound is similar in structure but lacks the methanamine group.
(-)-trans-Pinane: Another stereoisomer of pinane with different spatial arrangement of atoms.
Uniqueness
Pinane-3-(methylamine) is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61299-72-7 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H21N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-6,12H2,1-3H3 |
Clé InChI |
MUOITVAMHSVXLO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC2CC1C2(C)C)CN |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl{(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B8621366.png)
![N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide](/img/structure/B8621374.png)


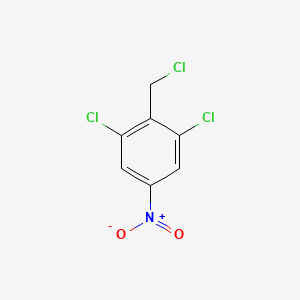
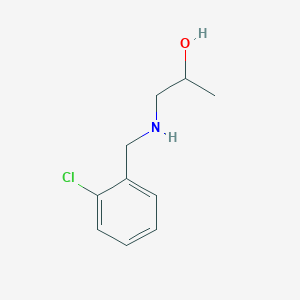

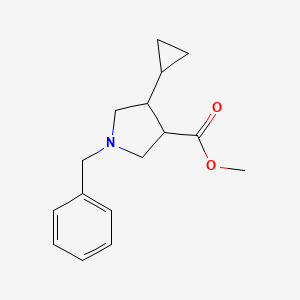
![Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 6-amino-4,5,6,7-tetrahydro-7-hydroxy-](/img/structure/B8621450.png)
![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)

